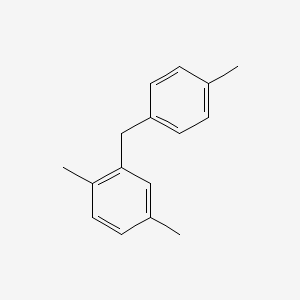

2-(p-Tolylmethyl)-p-xylene

Description

Structure

3D Structure

Properties

CAS No. |

721-45-9 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1,4-dimethyl-2-[(4-methylphenyl)methyl]benzene |

InChI |

InChI=1S/C16H18/c1-12-5-8-15(9-6-12)11-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3 |

InChI Key |

IPBUXQXAOGGGBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(C=CC(=C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 P Tolylmethyl P Xylene and Analogues

Direct Synthetic Routes

Direct methods for the synthesis of 2-(p-tolylmethyl)-p-xylene primarily involve the formation of a carbon-carbon bond between a p-xylene (B151628) moiety and a p-tolylmethyl group. Two prominent strategies for achieving this are Friedel-Crafts alkylation and transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation is a classic and widely utilized method for attaching alkyl groups to aromatic rings. In the context of synthesizing this compound, this would typically involve the reaction of p-xylene with a p-methylbenzyl halide or alcohol in the presence of a Lewis acid catalyst.

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts alkylation for the synthesis of diarylmethanes. Traditional catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and sulfuric acid (H₂SO₄). However, due to concerns about their corrosive nature and the generation of hazardous waste, significant research has been directed towards developing more environmentally benign and reusable solid acid catalysts.

Recent studies have explored the use of heterogeneous catalysts for the benzylation of p-xylene. For instance, ZnFe₂O₄ nanoparticles have been demonstrated as an effective catalyst for the benzylation of p-xylene with benzyl (B1604629) chloride. researchgate.net The reaction parameters, including the molar ratio of reactants, catalyst dosage, and temperature, significantly influence the conversion and selectivity. researchgate.net Another approach involves the use of Zr-SBA-15 materials, which have shown high activity and selectivity in the Friedel-Crafts alkylation of p-xylene with benzyl alcohol, with microwave irradiation significantly accelerating the reaction. uco.es

The optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. Key parameters that are often optimized include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of the reactants. For example, in the benzylation of p-xylene, an excess of p-xylene is often used to minimize polyalkylation. researchgate.net

Table 1: Comparison of Catalytic Systems for the Benzylation of p-Xylene

| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Notes |

| ZnFe₂O₄ | Benzyl chloride | p-Xylene | 80 | Not specified | High | Nanoparticle catalyst. researchgate.net |

| Zr-SBA-15 | Benzyl alcohol | p-Xylene | Not specified | 5 min (MW) | Quantitative | Microwave-assisted reaction. uco.es |

| TiCl₄ | Benzyl alcohol | p-Xylene | Room Temp | 1 hour | 62-80 | Moderate yields observed. nih.gov |

A significant challenge in the Friedel-Crafts alkylation of substituted aromatic compounds like p-xylene is controlling the regioselectivity. The two methyl groups on the p-xylene ring direct incoming electrophiles to the ortho positions (positions 2 and 3). Therefore, the reaction of p-xylene with a p-methylbenzyl electrophile is expected to yield this compound. However, the formation of other isomers and polyalkylation products can occur.

Strategies to enhance the selectivity for the desired 2-isomer often involve the careful selection of the catalyst and reaction conditions. The steric bulk of the catalyst and the electrophile can play a role in directing the substitution to the less hindered position. While specific studies focusing solely on maximizing the yield of this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on substituted benzenes apply. The electronic and steric effects of the substituents on both the aromatic substrate and the alkylating agent are key factors in determining the product distribution. researchgate.net123helpme.com

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C bonds, offering an alternative to traditional methods like Friedel-Crafts alkylation. These reactions often proceed with high selectivity and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, and Negishi couplings, are particularly well-suited for the synthesis of diarylmethanes. The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, is a viable route for the synthesis of this compound. organic-chemistry.org This would conceptually involve the coupling of a 2-methylbenzylmagnesium halide with a 4-halotoluene or a p-tolylmagnesium halide with a 2-methylbenzyl halide.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The choice of the palladium catalyst and ligands is critical for the success of the reaction.

While direct examples of the synthesis of this compound via Kumada coupling are not prevalent in the provided search results, the methodology has been successfully applied to the synthesis of a wide range of diaryl and alkyl-aryl compounds. organic-chemistry.org

For the synthesis of diarylmethanes, the choice of ligand can impact the yield and selectivity. In some cases, the use of specific phosphine (B1218219) ligands can enhance the rate of reductive elimination, leading to higher product yields. The steric and electronic properties of the ligand can also influence the regioselectivity of the coupling reaction, although this is more commonly a factor in reactions involving unsymmetrical starting materials. researchgate.net

Mechanistic studies of palladium-catalyzed cross-coupling reactions are crucial for understanding the factors that govern reactivity and selectivity. researchgate.netmit.edu These studies often involve a combination of kinetic experiments, isotopic labeling, and computational modeling to elucidate the elementary steps of the catalytic cycle. A deeper understanding of the mechanism allows for the rational design of more efficient and selective catalyst systems. mit.edu

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Key Influencing Factors |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide. | Nature of the halide, electronic properties of the organic halide, ligand sterics. |

| Transmetalation | The organic group from the organometallic reagent is transferred to the palladium(II) center. | Nature of the organometallic reagent, choice of base (in Suzuki coupling), solvent. |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst. | Ligand sterics and electronics, geometry of the palladium complex. |

Other Alkylation and Functionalization Protocols

Beyond classical Friedel-Crafts reactions, other alkylation and functionalization protocols can be employed for the synthesis of this compound and its analogues. These methods may offer advantages in terms of catalyst variety, substrate scope, and reaction conditions.

One common approach involves the use of benzyl halides as alkylating agents in the presence of a Lewis acid catalyst. For instance, the reaction of p-xylene with a benzyl halide, such as p-methylbenzyl chloride, can be catalyzed by Lewis acids like aluminum chloride or iron(III) chloride to yield the desired diarylmethane structure. The electrophilicity of the alkylating agent is enhanced by the catalyst, facilitating the electrophilic aromatic substitution reaction. wikipedia.org

Furthermore, functionalization of precursor molecules can lead to the target compound. For example, a Grignard reagent derived from a halogenated xylene could react with a p-tolualdehyde, followed by reduction of the resulting alcohol to furnish the diarylmethane. This multi-step approach allows for greater control over the substitution pattern of the final product.

Recent advancements in catalysis have introduced alternative methods that avoid harsh Lewis acids. For example, some transition metal catalysts have been shown to be effective in cross-coupling reactions that can form the necessary carbon-carbon bond between the two aromatic rings.

Multi-Step Synthesis Strategies

Multi-step synthesis strategies provide a versatile platform for the preparation of this compound, especially when precise control over the molecular architecture is required or when direct alkylation methods are not feasible.

A logical multi-step approach involves sequential aromatic substitutions on a common aromatic precursor. For instance, one could start with p-xylene and introduce a halomethyl group through chloromethylation. The resulting p-xylyl chloride can then be used as an alkylating agent in a subsequent Friedel-Crafts reaction with another molecule of p-xylene to form this compound. This method allows for the controlled construction of the diarylmethane skeleton.

Another strategy involves the Friedel-Crafts acylation of p-xylene with p-toluoyl chloride to form a diarylketone intermediate. This ketone can then be reduced to the corresponding methylene-bridged compound, this compound. nih.govacs.org This two-step process is a well-documented and reliable method for the synthesis of diarylmethanes. nih.govacs.org

Table 1: Comparison of Reagents for Diarylketone Reduction

| Reducing Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Triethylsilane (Et3SiH) | BF3·OEt2 | High yields, well-established | Expensive reagent |

| Sodium borohydride (B1222165) (NaBH4) | TiCl4 | Cost-effective, readily available | May require sequential addition of reagents |

| Aluminum/InCl3 | BF3·OEt2 | Effective for specific substrates | Metal waste |

The synthesis can also commence from precursor molecules that are subsequently derivatized to yield the final product. For example, the Suzuki or Negishi cross-coupling reactions can be employed. nih.gov In such a scenario, a halogenated p-xylene could be coupled with a p-tolylboronic acid (Suzuki) or a p-tolylzinc reagent (Negishi) in the presence of a palladium catalyst. While this approach is powerful for creating a wide range of biaryls, the direct formation of the methylene (B1212753) bridge in this compound would require a benzyl-type coupling partner rather than an aryl one. A more direct application would be the coupling of a p-xylyl halide with a p-methylbenzylboronic acid derivative.

Palladium-catalyzed cross-coupling of benzylic carbonates with arylboronic acids has also been reported as a method to generate diarylmethanes in high yields. organic-chemistry.org This could be adapted for the synthesis of this compound. Similarly, nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids offers another mild and functional-group-tolerant route to diarylmethanes. organic-chemistry.org

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrocarbons to minimize environmental impact. This includes the development of solvent-free methods, atom-economical reactions, and the use of sustainable catalysts.

Solvent-free reactions, often conducted under mechanochemical conditions (grinding), can significantly reduce the generation of volatile organic waste. researchgate.net For the synthesis of diarylmethanes, solid-state reactions or reactions using a minimal amount of a recyclable solvent are being explored. An atom-economical approach to this compound would be a direct coupling of two molecules of p-xylene with a methylene source, where all the atoms of the reactants are incorporated into the final product. While challenging, research into such direct C-H activation and coupling reactions is an active area.

The use of paraformaldehyde as a methylene source in the presence of a catalyst like FeCl3 offers a more atom-economical route compared to traditional Friedel-Crafts alkylations with benzyl halides, which generate stoichiometric amounts of halide waste. researchgate.net

The development of sustainable catalysts is a cornerstone of green chemistry. This involves replacing hazardous and stoichiometric Lewis acids like AlCl3 with more environmentally benign alternatives. beyondbenign.org For instance, graphite (B72142) has been shown to catalyze the Friedel-Crafts alkylation of p-xylene, offering a greener alternative to aluminum chloride and simplifying the work-up procedure. wikipedia.orgbeyondbenign.org

Zeolites and other solid acid catalysts are also attractive green alternatives. They are often reusable, non-corrosive, and can be easily separated from the reaction mixture, which simplifies product purification and reduces waste. For example, the methylation of toluene (B28343) to produce p-xylene is often carried out using zeolite catalysts like ZSM-5. fossee.org While this specific reaction produces xylene isomers, the underlying principle of using shape-selective zeolites can be applied to other alkylations to favor the formation of a desired isomer.

The use of CO2 as a C1 source for methylation reactions is another promising green approach. sciopen.comresearchgate.net The selective methylation of toluene using CO2 and H2 to produce p-xylene is an area of active research and represents a significant step towards a more sustainable chemical industry. sciopen.com

Table 2: Green Catalysts for Aromatic Alkylation

| Catalyst | Reaction Type | Advantages |

| Graphite | Friedel-Crafts Alkylation | Eliminates AlCl3, simplified work-up |

| Zeolites (e.g., ZSM-5) | Alkylation/Methylation | Reusable, shape-selective, non-corrosive |

| Phosphate-impregnated Titania | Friedel-Crafts type | Reusable, solvent-free conditions |

| Acidic Ionic Liquids | Friedel-Crafts type | Low volatility, good solubility, recyclable |

Reaction Chemistry and Mechanistic Investigations

Electrophilic Aromatic Substitution Pathways

The Friedel-Crafts reaction is a primary method for synthesizing diarylmethanes like 2-(p-Tolylmethyl)-p-xylene. For instance, the benzylation of p-xylene (B151628) with benzyl (B1604629) chloride, often catalyzed by heterogeneous catalysts like ZnFe₂O₄ nanoparticles, serves as a model for its formation. In such reactions, factors including the molar ratio of reactants, catalyst dosage, and temperature significantly influence the conversion and product distribution.

The aromatic rings in this compound are highly susceptible to electrophilic aromatic substitution (SₑAr) due to the presence of multiple activating groups. Alkyl groups, such as methyl (-CH₃) and benzyl (-CH₂Ar), are classified as electron-donating groups (EDGs). wikipedia.orgsavemyexams.com They increase the electron density of the aromatic π system, making the rings more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene (B151609). ulethbridge.calibretexts.org

All substituents on this compound—the two methyl groups on one ring, and the methyl and p-methylbenzyl groups on the other—are ortho-, para-directors. savemyexams.comorganicchemistrytutor.com This directing effect stems from their ability to stabilize the cationic transition state (the arenium ion or σ-complex) that forms during the substitution mechanism. organicchemistrytutor.com

On the p-xylene ring (Ring A): This ring contains two methyl groups at positions 1 and 4, and a p-tolylmethyl substituent at position 2. The positions open for substitution are 3, 5, and 6. The powerful activating and directing effects of the three alkyl substituents converge to make positions 3 and 5 the most probable sites for electrophilic attack, due to a combination of inductive effects and hyperconjugation from the adjacent methyl and benzyl groups. Position 6 is sterically hindered by the adjacent p-tolylmethyl group.

On the p-toluene ring (Ring B): This ring has a methyl group and the methylene (B1212753) bridge. The substitution pattern is that of a 4-benzyltoluene. Both the methyl and the benzyl groups direct incoming electrophiles to the ortho and para positions. The para position is occupied by the methyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the benzyl group (positions 3' and 5').

The synthesis of diarylmethanes via Friedel-Crafts alkylation is subject to both kinetic and thermodynamic control. The reaction of p-xylene with benzyl chloride, for example, is influenced by temperature and catalyst concentration, which affects the reaction rate.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Conversion |

|---|---|---|---|---|

| Temperature | 60°C | 70°C | 80°C | Increases |

| Catalyst Dosage (g) | 0.005 | 0.010 | 0.020 | Increases |

| Molar Ratio (p-xylene:benzyl chloride) | 3:1 | 10:1 | 22:1 | Decreases polyalkylation |

*Data is illustrative of typical trends observed in Friedel-Crafts benzylation reactions, such as those studied with ZnFe₂O₄ catalysts. acs.org

Friedel-Crafts alkylations are often reversible under strongly acidic conditions. nih.gov This reversibility means that while a product may form quickly under kinetic control, prolonged reaction times or higher temperatures can lead to the formation of the most thermodynamically stable isomer through rearrangement or transalkylation. nih.gov For this compound, this could involve the migration of the tolylmethyl group to a different position on the ring.

Reactions Involving Benzylic C-H Bonds

The C-H bonds on the methylene bridge and the three methyl groups are benzylic. These bonds are weaker than typical alkane C-H bonds and are particularly susceptible to reactions involving radical intermediates.

The benzylic C-H bonds in this compound can be readily cleaved to form stable benzylic radicals. This process is central to many functionalization reactions. The stability of these radicals is due to the delocalization of the unpaired electron into the aromatic π system. Free-radical reactions, such as halogenation with N-bromosuccinimide (NBS), will preferentially occur at these benzylic positions. wikipedia.org The p-tolylmethyl radical has been identified as an intermediate species in certain polymerization reactions conducted in p-xylene, highlighting the lability of these benzylic hydrogens. chinesechemsoc.org

The functionalization of benzylic C-H bonds can proceed through several mechanisms, including:

Hydrogen Atom Abstraction (HAT): A radical initiator abstracts a hydrogen atom from a benzylic position, creating a carbon-centered radical which can then react with another species. acs.org

Deprotonation: In the presence of a strong base, a benzylic C-H bond can be deprotonated to form a benzylic carbanion. This process is facilitated if the aromatic ring is coordinated to an electrophilic metal complex, which increases the acidity of the benzylic protons. numberanalytics.com

These pathways allow for the introduction of various functional groups at the benzylic positions, including halogens, oxygen, and nitrogen.

The methyl groups of this compound are susceptible to oxidation, a reaction of significant industrial importance for related compounds like p-xylene. The aerobic, liquid-phase oxidation of p-xylene to terephthalic acid, typically catalyzed by a Co/Mn/Br⁻ system, provides a well-understood model for the transformations that the methyl groups on this molecule can undergo. sci-hub.se

The oxidation proceeds via a radical chain mechanism where the methyl group is sequentially converted into an alcohol, an aldehyde, and finally a carboxylic acid.

Reaction Sequence for a Methyl Group: -CH₃ → -CH₂OOH (hydroperoxide) → -CH₂OH (alcohol) → -CHO (aldehyde) → -COOH (carboxylic acid)

The oxidation of one methyl group can make the oxidation of a second methyl group on the same ring more difficult due to the electron-withdrawing nature of the resulting carboxyl group. sci-hub.se In the context of this compound, all three methyl groups can potentially be oxidized to carboxylic acid groups, leading to a variety of polycarboxylic acid products depending on the reaction conditions.

| Starting Moiety | Intermediate Product(s) | Final Product | Typical Catalyst System |

|---|---|---|---|

| p-Xylene | p-Toluic acid, 4-Carboxybenzaldehyde | Terephthalic Acid | Co(OAc)₂/Mn(OAc)₂/HBr |

| Toluene (B28343) | Benzyl alcohol, Benzaldehyde | Benzoic Acid | Co(OAc)₂/Mn(OAc)₂/HBr |

*Table adapted from principles outlined in studies on p-xylene oxidation. sci-hub.se

Rearrangement and Isomerization Processes

Under the acidic conditions characteristic of Friedel-Crafts reactions, diarylalkanes can undergo rearrangement. The C-C bond linking the methylene bridge to the aromatic ring can cleave and reform, leading to migration of the entire benzyl-type group. This process is driven by the pursuit of thermodynamic stability and can result in a mixture of isomers. For this compound, this could manifest as the migration of the p-tolylmethyl group from position 2 to position 3 on the xylene ring.

Such isomerizations are related to the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl or aryl group in a carbocationic intermediate to form a more stable carbocation. In the context of a Friedel-Crafts reaction, protonation of the aromatic ring can lead to a σ-complex, and subsequent cleavage can generate a benzyl-type carbocation that can re-add to the ring at a different, more thermodynamically favorable position.

Furthermore, the xylene frameworks themselves can be subject to isomerization. For example, in the presence of acid catalysts like zeolites, m-xylene (B151644) can be isomerized to a mixture containing the more industrially valuable p-xylene. While the substitution pattern of the starting materials in this compound is fixed, the potential for rearrangement under harsh acidic or oxidative conditions, such as those used in Scholl reactions, should be considered as it can lead to complex product mixtures.

Acid-Catalyzed Isomerization Mechanisms

The isomerization of substituted aromatic compounds like this compound is often catalyzed by acids. These reactions typically proceed through the formation of carbocation intermediates, specifically arenium ions. The mechanism for the isomerization of xylenes (B1142099), which are structurally related to the title compound, involves protonation of the aromatic ring by an acid catalyst to form a σ-complex (arenium ion). This is followed by a 1,2-hydride or methyl shift, and subsequent deprotonation to yield an isomeric product. researchgate.net

In the context of this compound, acid-catalyzed isomerization would likely involve protonation of one of the p-xylene rings. The resulting arenium ion could then undergo intramolecular alkyl shifts or hydrogen shifts. acs.org These processes are often thermodynamically controlled, leading to a mixture of isomers. acs.org For instance, in related diarylmethane systems, acid-catalyzed rearrangements can lead to the migration of aryl groups. cdnsciencepub.com The specific catalyst used, such as a Brønsted acid or a Lewis acid, can influence the reaction pathway and product distribution. escholarship.orgnefthim.com For example, catalysts like ZSM-5 are used in industrial xylene isomerization processes to selectively produce p-xylene. researchgate.netzr-catalyst.com The mechanism in such cases is often shape-selective, favoring the formation of the para isomer due to diffusion constraints within the catalyst's pores. researchgate.net

A proposed general mechanism for the acid-catalyzed isomerization of this compound is depicted below:

Protonation: An acid catalyst (H⁺) protonates one of the aromatic rings, forming a resonance-stabilized arenium ion.

1,2-Shift: The tolylmethyl group can migrate to an adjacent carbon atom on the p-xylene ring via a 1,2-shift. This process is reversible.

Deprotonation: Loss of a proton from the arenium ion restores aromaticity and yields an isomerized product.

It is important to note that direct isomerization from an ortho-substituted to a para-substituted xylene derivative is not a direct pathway; it must proceed through the meta-substituted intermediate. researchgate.net

Thermally Induced Rearrangements

Thermally induced rearrangements of diarylmethanes can occur, though they are less common than acid-catalyzed processes and often require high temperatures. These reactions can proceed through radical or pericyclic mechanisms. In the absence of catalysts, homolytic cleavage of a C-H or C-C bond can occur at elevated temperatures, leading to radical intermediates that can then recombine to form rearranged products.

For some organometallic complexes containing diaryl ligands, thermal rearrangement can occur via metallation of the ligand followed by hydrogen migration. psu.edu While not a direct thermal rearrangement of the parent hydrocarbon, this illustrates a potential pathway for rearrangement under specific conditions. In other systems, thermal rearrangements of related compounds like 4,4'-diarylmethyl-2,2'-diaryl-4,4'-biimidazolin-5,5'-diones have been observed to occur just above their melting points. researchgate.net The absence of products like biaryls or those derived from the solvent in some thermal reactions of diarylplatinum complexes suggests that radical pathways are not always the major route. psu.edu

Derivatization and Functionalization Reactions

The this compound molecule possesses several reactive sites amenable to derivatization and functionalization, including the aromatic rings and the benzylic methylene bridge.

Introduction of Heteroatomic Functionalities

The introduction of heteroatoms can significantly alter the chemical and physical properties of this compound.

Oxidation: The benzylic methylene group is susceptible to oxidation to form a carbonyl group (a diaryl ketone) or a hydroxyl group (a diaryl carbinol). Various oxidizing agents can be employed for this transformation.

Halogenation: The aromatic rings can be halogenated via electrophilic aromatic substitution using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst. The position of substitution will be directed by the existing alkyl groups.

Nitration and Sulfonation: Similar to halogenation, nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) can introduce nitro and sulfonic acid groups onto the aromatic rings.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct introduction of heteroatoms through metal-catalyzed C-H activation. For example, palladium-catalyzed reactions can be used for the C-O coupling of diarylmethanes with carboxylic acids. nih.gov

A summary of potential derivatization reactions is provided in the table below.

| Reaction Type | Reagents | Functional Group Introduced |

| Oxidation | KMnO₄, CrO₃, etc. | Carbonyl (-C=O) |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halogen (-Br, -Cl) |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| C-O Coupling | Carboxylic acid, Pd catalyst | Ester (-O-C=O) |

Formation of Extended Aromatic Systems

The diarylmethane framework of this compound serves as a precursor for the synthesis of larger, polycyclic aromatic hydrocarbons (PAHs). rsc.org

Intramolecular Cyclization: Under strongly acidic conditions or through metal-catalyzed processes, intramolecular cyclization can occur. For instance, Friedel-Crafts type reactions can lead to the formation of fused ring systems. beilstein-journals.org The reaction of 2-benzylic aromatic aldehydes/ketones with an indium catalyst can yield substituted anthracenes. beilstein-journals.org

Oxidative Cyclization: Treatment with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of an acid can induce cyclization to form polycyclic aromatic compounds such as dibenzo[g,p]chrysene (B91316) from appropriate precursors. rsc.org

Diels-Alder Reactions: While not a direct reaction of this compound itself, derivatives of diarylmethanes can be converted into intermediates like ortho-quinone methides (o-QMs), which can then undergo Diels-Alder reactions to form complex fused-ring systems. rsc.org

The table below outlines some methods for creating extended aromatic systems from diarylmethane-type structures.

| Reaction Type | Method | Resulting Structure |

| Intramolecular Cyclization | Friedel-Crafts Alkylation | Fused Aromatic Rings |

| Oxidative Dehydrogenation | DDQ/Acid | Polycyclic Aromatic Hydrocarbons |

| Cyclodehydration | Bradsher-type reaction | Anthracenes and other PAHs |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

Specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electrostatic potential surface of 2-(p-Tolylmethyl)-p-xylene are not found in the surveyed literature. While computational studies on the parent molecule, p-xylene (B151628), are available and describe its electron density and molecular orbitals uwosh.edudergipark.org.tr, this information cannot be directly extrapolated to the larger and more complex structure of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

There is no available research data detailing the HOMO-LUMO energy gap, electron distribution, or specific characteristics of the frontier molecular orbitals for this compound.

Electrostatic Potential Surface Analysis

An analysis of the electrostatic potential surface, which would identify the electron-rich and electron-poor regions of the molecule and provide insight into its reactive sites, has not been published for this compound.

Conformational Analysis and Dynamics

The flexibility of this compound is determined by the rotation around the single bonds connecting the two aromatic rings via the methylene (B1212753) bridge. However, specific computational studies on these dynamics are absent from the literature.

Rotational Barriers and Steric Interactions

No experimental or computational data on the energy barriers associated with the rotation around the C-C bonds of the methylene bridge or the steric interactions between the two substituted benzene (B151609) rings for this specific compound could be located.

Computational Modeling of Conformations

While databases provide a 3D structure of the compound nih.govplantaedb.com, detailed computational modeling studies identifying the most stable conformers or the potential energy surface related to conformational changes have not been published.

Reaction Mechanism Elucidation via Computational Methods

There are no available studies that use computational methods to elucidate the mechanisms of reactions involving this compound. Research on related but distinct molecules or reaction types does not provide the specific information required for this compound.

Transition State Calculations and Energy Profiles

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Transition state theory is a cornerstone of this understanding, and computational chemistry provides the means to locate and characterize the high-energy transition state structures that lie on the reaction coordinate between reactants and products.

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of p-xylene with p-methylbenzyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). masterorganicchemistry.comresearchgate.net Density Functional Theory (DFT) calculations can be employed to model this reaction, elucidating the step-by-step mechanism. The process would involve:

Formation of the electrophilic species, likely a carbocation or a carbocation-like complex, from the interaction of p-methylbenzyl chloride and the Lewis acid catalyst. masterorganicchemistry.com

The electrophilic attack of this species on the p-xylene ring. Computational analysis would be crucial to determine the regioselectivity of this attack.

The final deprotonation step to restore aromaticity and yield the product.

For each step, the geometries of the reactants, intermediates, transition states, and products can be optimized. A key output of these calculations is the reaction energy profile, which plots the potential energy of the system as the reaction progresses. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which governs the reaction rate. researchgate.net Computational studies on similar Friedel-Crafts alkylations have shown that the formation of the carbon-carbon bond is often the rate-determining step. researchgate.netresearchgate.net By calculating the energy barriers for attack at different positions on the p-xylene ring, the observed regioselectivity can be rationalized and predicted.

Table 1: Hypothetical Energy Profile Data for the Friedel-Crafts Alkylation of p-Xylene

| Species/State | Description | Relative Free Energy (kcal/mol) |

| Reactants | p-xylene + p-methylbenzyl-Cl-AlCl₃ complex | 0.0 |

| Transition State 1 (TS1) | C-C bond formation | +20.6 |

| Wheland Intermediate | σ-complex | +12.5 |

| Transition State 2 (TS2) | Deprotonation | +11.0 |

| Products | This compound + HCl + AlCl₃ | -10.6 |

This table is illustrative and based on data from similar computed Friedel-Crafts reactions. researchgate.net The values represent a hypothetical energy landscape for the formation of this compound.

QM/MM Modeling of Complex Reaction Environments

While gas-phase calculations are fundamental, reactions are typically carried out in a solvent or within the confined spaces of a catalyst, such as a zeolite. These environments can significantly influence reaction outcomes. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideally suited for studying such large systems. acs.orgrsc.org

In a QM/MM simulation, the chemically active part of the system—for instance, the this compound molecule and the active site of a catalyst—is treated with a high-level, computationally expensive QM method. rsc.org The remainder of the system, such as the bulk of the zeolite framework or the solvent molecules, is described using a less demanding classical MM force field. acs.orgescholarship.org

A hypothetical application would be to model the behavior of this compound within the channels of a zeolite like H-ZSM-5. Such a study could investigate:

Adsorption Energetics: Calculating the energy of adsorption and identifying the most stable binding conformations of the molecule within the zeolite pores. escholarship.orgosti.gov

Shape Selectivity: Understanding how the steric constraints of the zeolite channels influence the conformation of the molecule and potentially favor certain isomers during its synthesis or subsequent reactions.

Catalytic Conversion: Modeling a reaction, such as isomerization or cracking, where the Brønsted acid sites of the zeolite catalyze the transformation of the adsorbed molecule. The QM/MM approach would provide detailed insight into the reaction mechanism and energetics within the catalytic pocket. researchgate.net

This dual-level approach allows for the accurate modeling of electronic effects in the reacting core while still accounting for the steric and electrostatic influence of the broader environment, which would be computationally prohibitive with a full QM treatment. rsc.org

Structure-Reactivity Relationship Predictions

A central goal of chemistry is to predict how a molecule's structure dictates its chemical reactivity. Computational methods provide quantitative descriptors that can be correlated with experimental observations to build predictive models.

Correlation of Electronic Parameters with Reaction Outcomes

The electronic nature of substituents on an aromatic ring profoundly influences its reactivity. The Hammett equation provides a classic framework for quantifying these effects through substituent constants (σ) and reaction constants (ρ). wikipedia.orgdalalinstitute.com Computational chemistry offers a way to derive electronic parameters from first principles, which can then be used in a similar manner to predict reactivity. acs.org

For this compound and its hypothetical derivatives (e.g., with nitro or methoxy (B1213986) groups on one of the rings), one could compute various electronic parameters using DFT. These parameters could include:

Calculated Atomic Charges: Methods like Hirshfeld or Natural Population Analysis (NPA) can assign partial charges to each atom. The charge on the carbon atoms of the aromatic rings can be a direct indicator of their nucleophilicity or electrophilicity. acs.org

Molecular Electrostatic Potential (MESP): The MESP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For electrophilic aromatic substitution, the regions of highest HOMO density are typically the most reactive sites.

A quantitative structure-reactivity relationship (QSPR) could be established by correlating these computed parameters with the activation energies of a model reaction, such as nitration. pku.edu.cn For example, a strong correlation between the calculated Hirshfeld charge on a ring carbon and the computed activation barrier for electrophilic attack at that position would provide a predictive model for the regioselectivity of the reaction. acs.org

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various types of molecular spectra with remarkable accuracy, serving as a powerful tool for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govgaussian.com By first optimizing the geometry of this compound with a suitable DFT functional and basis set, a subsequent GIAO calculation can predict the ¹H and ¹³C NMR chemical shifts. conicet.gov.aramerican-ajiras.com These predicted values can be compared to experimental spectra to confirm structural assignments. A multi-standard approach, using reference compounds like benzene for sp² carbons, can improve the accuracy of the predictions. acs.org

Vibrational (IR and Raman) Spectra: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. sioc-journal.cn These calculations produce a theoretical infrared (IR) and Raman spectrum. While harmonic frequency calculations often overestimate experimental values, the application of empirical scaling factors or more advanced anharmonic calculations can lead to excellent agreement with experimental data, aiding in the assignment of complex vibrational bands. aanda.orgacs.orgaip.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value |

| ¹³C NMR (δ, ppm) - Methylene C | 37.5 | (Value not publicly available) |

| ¹H NMR (δ, ppm) - Methylene H | 3.90 | (Value not publicly available) |

| IR Frequency (cm⁻¹) - C-H stretch | 2920 | (Value not publicly available) |

| UV-Vis λ_max (nm) | 275 | (Value not publicly available) |

This table is for illustrative purposes to show how computationally predicted data would be compared against experimental measurements. The predicted values are hypothetical and based on typical results for similar aromatic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 2-(p-Tolylmethyl)-p-xylene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's intricate connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent aromatic protons on both the p-xylene (B151628) and p-tolyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms they are attached to (¹JCH coupling). columbia.edu This is crucial for assigning carbon signals based on their corresponding, more easily distinguished, proton signals. For instance, it would definitively link the methylene (B1212753) bridge protons to the methylene carbon and each aromatic proton to its specific carbon atom. researchgate.netyoutube.com

The methylene bridge protons and the carbons of both the p-tolyl and p-xylene rings.

The methyl protons on each ring and the quaternary and protonated carbons within their respective rings.

The combined data from these multi-dimensional experiments allows for the complete and confident assignment of all proton and carbon signals, as hypothetically detailed in the table below.

Interactive Table: Predicted ¹H and ¹³C NMR Assignments for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Methylene (-CH₂-) | ~3.9 (s, 2H) | ~38.0 | Quaternary carbons of both rings, aromatic CH carbons adjacent to the bridge |

| p-Tolyl -CH₃ | ~2.3 (s, 3H) | ~21.0 | C4' (ipso), C3'/C5' (ortho) of the tolyl ring |

| p-Xylene C1-CH₃ | ~2.3 (s, 3H) | ~21.0 | C1 (ipso), C2/C6 of the xylene ring |

| p-Xylene C4-CH₃ | ~2.2 (s, 3H) | ~20.8 | C4 (ipso), C3/C5 of the xylene ring |

| Aromatic CH | ~6.9-7.2 (m, 7H) | ~128-138 | Correlations across rings via the methylene bridge, intra-ring correlations |

Isotopic Labeling in Mechanistic NMR Studies

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a chemical reaction or to clarify ambiguous assignments in a complex NMR spectrum. escholarship.org By selectively replacing an atom (e.g., ¹²C) with its NMR-active isotope (e.g., ¹³C), the signal corresponding to that specific position is significantly enhanced.

For instance, if this compound were synthesized from p-xylene labeled with ¹³C at the C2 position, the resulting ¹³C NMR spectrum would show a dramatically intensified signal for the C2 carbon. This would confirm its chemical shift and could be used to study the mechanism of the alkylation reaction, verifying which atoms form new bonds. Similarly, deuterium (B1214612) (²H) labeling can be used to simplify ¹H NMR spectra by replacing specific protons with deuterium, causing their signals to disappear.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. rsc.org This accuracy allows for the determination of the exact elemental composition of a compound. For this compound, HRMS would measure its monoisotopic mass as 210.14085 Da, which uniquely corresponds to the molecular formula C₁₆H₁₈, thereby confirming its elemental makeup and distinguishing it from any isomers with different formulas. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), ions of a specific m/z (the precursor or parent ion) are selected and then fragmented by collision with an inert gas. accesson.kruakron.edu Analyzing the resulting fragment ions (product ions) provides detailed structural information. The molecular ion of this compound ([C₁₆H₁₈]⁺•) has an m/z of 210. Key fragmentation pathways would include:

Loss of a Methyl Radical: The most common initial fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable cation at m/z 195. nih.gov

Benzylic Cleavage: Cleavage of the bond between the methylene bridge and one of the aromatic rings is a characteristic pathway. This can lead to fragments such as the p-methylbenzyl (tropylium) cation at m/z 91 or the dimethylbenzyl cation at m/z 119. researchgate.netmsu.edu

Interactive Table: Expected MS/MS Fragmentation of this compound

| m/z | Ion Formula | Description |

| 210 | [C₁₆H₁₈]⁺• | Molecular Ion (Parent) |

| 195 | [C₁₅H₁₅]⁺ | Loss of a methyl radical (•CH₃) |

| 119 | [C₉H₁₁]⁺ | Dimethylbenzyl cation from benzylic cleavage |

| 118 | [C₉H₁₀]⁺• | Fragment corresponding to a xylene radical cation. nih.gov |

| 91 | [C₇H₇]⁺ | Tropylium ion, a rearrangement product of the tolylmethyl fragment |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing information about molecular structure based on the characteristic frequencies at which bonds vibrate. researchgate.net

For this compound, the key vibrational modes include:

C-H Stretching: Aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings are found in the 1610-1450 cm⁻¹ region.

C-H Bending: The out-of-plane C-H bending vibrations in the 900-800 cm⁻¹ region are particularly diagnostic for the substitution patterns on the benzene (B151609) rings. The 1,4-disubstituted (p-tolyl) and 1,2,4-trisubstituted (p-xylene moiety) rings will have characteristic strong absorption bands in this region. researchgate.net

Interactive Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1610, 1515 | C=C Stretch | Aromatic Ring |

| 1450 | C-H Bend | Aliphatic (-CH₂, -CH₃) |

| ~815 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

| ~880, ~820 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

Analysis of Aromatic and Aliphatic Vibrations

The vibrational spectrum of this compound is characterized by a combination of aromatic and aliphatic modes, which can be analyzed using infrared (IR) and Raman spectroscopy. rktech.hupace.edu These techniques measure the vibrational energies of molecules, providing information about molecular structure and bonding. pace.edu

The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. spcmc.ac.in The substitution pattern on the benzene rings influences the C-H out-of-plane bending vibrations, which appear in the 900–670 cm⁻¹ region and are useful for identifying the substitution pattern. shimadzu.com For instance, p-disubstituted rings, like the p-xylene and p-tolyl groups in the target molecule, exhibit characteristic absorptions in this region. shimadzu.com The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of bands between 1620 cm⁻¹ and 1400 cm⁻¹. spcmc.ac.in

Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 3000–2840 cm⁻¹ range. davuniversity.org Specifically, methyl groups typically show asymmetric and symmetric stretching bands around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while methylene groups exhibit corresponding bands near 2930 cm⁻¹ and 2850 cm⁻¹. davuniversity.org C-H bending vibrations for these aliphatic groups also produce characteristic peaks.

A general assignment of vibrational modes for xylene isomers and related substituted benzenes can provide a basis for interpreting the spectrum of this compound.

Table 1: General Vibrational Mode Assignments for Xylene Isomers

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100–3000 spcmc.ac.in |

| Aliphatic C-H Stretch | 3000–2840 davuniversity.org |

| Aromatic C=C Stretch (Ring Modes) | 1620–1400 spcmc.ac.in |

| Aliphatic C-H Bend | 1470–1370 |

| Aromatic C-H In-Plane Bend | 1275–1000 davuniversity.org |

This table is based on general values for substituted benzenes and xylenes (B1142099) and may not represent the exact peak positions for this compound.

Solvent and Temperature Effects on Vibrational Spectra

The vibrational spectrum of a molecule can be influenced by its environment, including the solvent and temperature. researchgate.netacs.org Solvent-solute interactions can lead to shifts in vibrational frequencies and changes in band shapes. researchgate.net In polar solvents, dipole-dipole interactions can alter the electron distribution in the solute molecule, affecting its vibrational modes. For aromatic compounds, these interactions can influence the positions of both aromatic and aliphatic C-H stretching and bending vibrations. researchgate.net

Temperature changes can also modify vibrational spectra. researchgate.net At lower temperatures, intermolecular interactions become more pronounced, which can lead to the sharpening of spectral bands and the appearance of fine structure. researchgate.net This is because the reduced thermal energy minimizes the population of higher vibrational and rotational states, resulting in a less congested spectrum. Conversely, increasing the temperature can broaden spectral bands. researchgate.net For molecules capable of forming hydrogen bonds, temperature significantly affects the extent of this interaction, which in turn influences the vibrational frequencies of the involved functional groups. davuniversity.org While this compound does not form strong hydrogen bonds, weaker intermolecular forces are still subject to temperature effects.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of this compound and Derivatives

Single crystal X-ray diffraction (SC-XRD) analysis would be the definitive method to elucidate the solid-state structure of this compound. uhu-ciqso.esunimi.it This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the positions of individual atoms. ub.edu

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules per unit cell) | 4 |

This table presents hypothetical data based on common values for similar organic compounds and is for illustrative purposes only.

Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices

In the absence of strong hydrogen bond donors or acceptors in this compound, the crystal packing is primarily governed by weaker intermolecular forces such as van der Waals forces and π-π stacking interactions. chemrxiv.orgruhr-uni-bochum.de The aromatic rings of the molecule provide opportunities for π-π interactions, where the electron-rich π systems of adjacent molecules align. These interactions, along with C-H···π interactions, play a crucial role in the self-organization of aromatic molecules in the solid state. chemrxiv.orgresearchgate.net

The specific arrangement of molecules in the crystal lattice, or crystal packing, is determined by the interplay of these weak interactions to achieve the most stable configuration. ruhr-uni-bochum.de The study of crystal packing in related aromatic compounds reveals that even small changes in molecular structure can lead to significant differences in the solid-state arrangement. ruhr-uni-bochum.de In the case of this compound, the relative orientation of the two aromatic rings and the positions of the methyl groups will dictate how the molecules pack together, influencing physical properties such as melting point and density. The analysis of intermolecular contacts in the crystal structure would reveal the nature and geometry of these weak interactions.

Applications in Advanced Materials and Supramolecular Chemistry

Role as Monomers in Polymer Synthesis

While not a conventional monomer in large-scale polymer production, the structural motifs within 2-(p-Tolylmethyl)-p-xylene are relevant to the synthesis of specialized polymeric materials. Its potential lies in its relationship to p-xylene (B151628), a key precursor in the synthesis of widely used polymers.

Poly-p-xylylene (PPX), commercially known as Parylene, is a high-performance polymer utilized for its exceptional conformal coating properties. The standard industrial synthesis of PPX does not directly use this compound. Instead, it typically starts with p-xylene, which is converted into the stable dimer [2.2]paracyclophane. d-nb.infoparyleneengineering.com This dimer is then subjected to pyrolysis to generate the highly reactive p-xylylene monomer, which spontaneously polymerizes onto a substrate via chemical vapor deposition (CVD). d-nb.info

The connection to this compound lies in its shared p-xylene moiety. hmdb.ca Theoretically, derivatives of diphenylmethane (B89790) could serve as precursors for modified poly-xylylenes. The pyrolysis of such compounds could potentially yield substituted xylylene radicals that, upon polymerization, would introduce specific functionalities into the polymer backbone, altering its physical and chemical properties. For instance, the presence of additional methyl groups could influence the polymer's solubility, thermal stability, and dielectric constant.

Another related class of polymers is poly(p-phenylene vinylene) (PPV), which can be synthesized from monomers like p-xylylene dichloride. fishersci.ca The structural similarity of this compound to these precursors suggests its potential, with appropriate chemical modification, to be integrated into the synthesis of novel conjugated polymers for electronic and optoelectronic applications.

Table 1: Comparison of p-Xylene and this compound as Potential Polymer Precursors

| Feature | p-Xylene | This compound |

| Chemical Formula | C8H10 | C16H18 |

| Molecular Weight | 106.16 g/mol | 210.32 g/mol . chemspider.com |

| Primary Polymer | Poly-p-xylylene (Parylene). paryleneengineering.com | Hypothetical Substituted Poly-xylylenes |

| Role | Established industrial precursor. researchgate.net | Potential for functionalized polymers |

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are crucial for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. While there is no specific literature detailing the controlled polymerization of this compound as a monomer, the broader context of polymerization in xylene-based systems provides insights.

For example, ATRP has been successfully carried out in p-xylene as a solvent or as part of a biphasic system. rsc.orgresearchgate.net Iron-mediated ICAR ATRP of methyl methacrylate (B99206) has been demonstrated in a p-xylene/PEG-200 biphasic system, which allows for efficient recycling of the iron catalyst. rsc.org This indicates the compatibility of the xylene structure with controlled radical polymerization conditions.

Should this compound be modified to incorporate a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), it could potentially be used as a monomer or comonomer in controlled polymerization processes. The bulky, aromatic nature of the molecule would likely impart significant steric hindrance, influencing polymerization kinetics and the properties of the resulting polymer, such as increasing its rigidity and glass transition temperature.

Building Blocks for Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered assemblies from smaller molecular components. The aromatic and shape-specific nature of xylene derivatives makes them excellent candidates for use as building blocks in this field.

Cavitands are synthetic host molecules with well-defined cavities that can encapsulate smaller guest molecules. chim.it The recognition and binding are driven by a combination of factors, including size and shape complementarity, as well as non-covalent interactions like van der Waals forces and hydrophobic effects. wikipedia.org

Xylene isomers are frequently used as guest molecules to probe the selectivity of cavitand hosts. acs.org For instance, water-soluble cavitands have been designed to exhibit selectivity for p-xylene over its meta and ortho isomers, enabling their separation from mixtures through simple extraction procedures. acs.orgrsc.org This selectivity arises from the precise fit between the guest's dimensions and the host's cavity. Given that this compound is a larger, more complex aromatic molecule, it could serve as a challenging guest to test the capacity and adaptability of new, larger cavitand designs. The binding of such a guest would be a rigorous test of a host's ability to accommodate non-symmetrical and bulky aromatic structures.

Table 2: Examples of Host-Guest Systems Involving Xylene Isomers

| Host Molecule | Guest Molecule(s) | Key Finding |

| Rigidified Water-Soluble Cavitand | p-xylene, m-xylene (B151644), o-xylene | High selectivity for p-xylene, enabling separation. acs.orgrsc.org |

| Pillar chim.itarenes | p-xylene | Crystalline state shows shape-complementary absorption of p-xylene. rsc.org |

| Metallo-cavitand (1-2Pd) | Functionalized Toluene (B28343) Isomers | Unprecedented binding selectivity for p-functionalized toluenes, including p-xylene. rsc.org |

The spontaneous organization of molecules on solid surfaces is a powerful bottom-up approach to creating functional nanostructures. Aromatic molecules, in particular, can form highly ordered two-dimensional (2D) arrays on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). acs.org

While the self-assembly of this compound has not been specifically reported, studies on related molecules provide a framework for predicting its behavior. Long-chain naphthalenediimides, for example, self-assemble into lamellar structures where the aromatic cores lie flat on the graphite surface. acs.orgacs.org The packing is governed by a delicate balance of intermolecular forces, including π-π stacking between aromatic rings and van der Waals interactions between aliphatic side chains.

Applications in Catalysis and Ligand Design

The electron-rich aromatic rings of xylene and its derivatives can coordinate to metal centers, making them suitable for use as ligands in organometallic catalysis. p-Xylene itself can act as a displaceable η6-ligand in transition metal complexes, which can then serve as catalyst precursors. worktribe.com For example, rhodium complexes containing a p-xylene ligand have been used in catalytic reactions. worktribe.com

This compound offers a more complex ligand framework than simple xylenes (B1142099). The two phenyl rings, linked by a methylene (B1212753) bridge, could potentially act as a chelating or bridging ligand, coordinating to one or more metal centers. The methyl substituents provide electronic and steric tuning, which could be used to modulate the activity and selectivity of a metal catalyst. While specific applications of this compound as a ligand are not documented, its structure is reminiscent of bis(aryl)methane ligands that are known in coordination chemistry. Designing and synthesizing catalysts based on this scaffold could lead to new reactivity in fields such as cross-coupling reactions or polymerization catalysis.

As a Ligand Moiety in Transition Metal Catalysis

The inherent structure of this compound, featuring multiple aromatic rings, makes it a candidate for modification into ligands for transition metal catalysis. The tolyl groups can be functionalized with donor atoms such as phosphorus, nitrogen, or oxygen, enabling coordination to a metal center. The steric and electronic properties of such ligands can be finely tuned by the nature and position of these functional groups.

For instance, the incorporation of phosphine (B1218219) groups onto the aromatic rings could yield ligands analogous to other known bi-aryl phosphine ligands. These are widely utilized in cross-coupling reactions, hydrogenations, and hydroformylations. The specific arrangement of the tolyl groups in this compound could lead to ligands with unique bite angles and coordination geometries, potentially influencing the selectivity and activity of the resulting metal complexes. Research into related p-tolyl-containing phosphine ligands has demonstrated their effectiveness in various catalytic transformations. mdpi.comacs.org

Support for Heterogeneous Catalysts

The development of robust and reusable catalysts is a cornerstone of sustainable chemistry. Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer significant advantages in terms of separation and recycling. libretexts.orgresearchgate.netfrontiersin.org The molecular structure of this compound can be chemically modified to serve as a precursor for porous organic polymers or as a component in the synthesis of metal-organic frameworks (MOFs).

Advanced Sensing and Molecular Recognition Platforms

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with specific functions. wikipedia.org The principles of molecular recognition, where a host molecule selectively binds to a specific guest, are central to the development of advanced sensors. rsc.org

The rigid yet adaptable structure of this compound provides a foundation for designing host molecules for molecular recognition. By incorporating specific binding sites, such as hydrogen bond donors/acceptors or charged groups, derivatives of this compound could be tailored to selectively encapsulate small molecules or ions. The recognition event can be designed to produce a measurable signal, such as a change in fluorescence or color, forming the basis of a chemical sensor. While specific research on this compound in this context is limited, the broader field of supramolecular chemistry offers numerous examples of how aromatic scaffolds are used to create sophisticated molecular recognition systems. nih.govsupramolecular.org

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Approaches

The synthesis of 2-(p-Tolylmethyl)-p-xylene and its derivatives currently relies on classical methods such as Friedel-Crafts alkylation. However, the development of stereoselective synthetic routes is a crucial next step for accessing enantiomerically pure compounds, which are often essential for applications in pharmaceuticals and materials science. Future research should focus on:

Asymmetric Catalysis: The exploration of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the enantioselective synthesis of this compound derivatives. umich.edu Inspired by successes in the stereoselective synthesis of complex molecules like [2.2]paracyclophane derivatives, researchers could adapt these methodologies to control the stereochemistry of the benzylic carbon in diarylmethanes. jku.at

Kinetic Resolution: Developing methods for the kinetic resolution of racemic mixtures of this compound derivatives would provide another avenue to obtaining enantiopure materials. jku.at This could involve enzymatic or chemical kinetic resolution techniques.

Investigation of Photophysical Properties and Their Applications

Diarylmethanes are known to possess interesting photophysical properties, and this compound is no exception. scispace.commedscape.com A thorough investigation into its photophysical behavior could lead to the development of novel materials for optoelectronic applications. Key areas of future research include:

Fluorescence and Phosphorescence: A detailed study of the fluorescence and phosphorescence properties of this compound and its functionalized derivatives is warranted. scispace.com By introducing various substituents onto the aromatic rings, it may be possible to tune the emission wavelengths and quantum yields, leading to the development of new fluorescent probes and emitters for organic light-emitting diodes (OLEDs). researchgate.net

Solvatochromism: Investigating the solvatochromic behavior of these compounds, where the absorption and emission spectra shift with solvent polarity, could lead to applications as sensors for environmental monitoring or biological imaging. researchgate.net

Photo-responsive Materials: The diarylmethane scaffold can be incorporated into larger molecular architectures to create photo-responsive materials. Future work could explore the synthesis of polymers or molecular switches containing the this compound moiety to develop materials that change their properties upon exposure to light.

Exploration of Bio-Inspired Catalysis for this compound Transformations

Nature provides a wealth of inspiration for the development of novel catalytic systems. Bio-inspired catalysis offers a green and efficient alternative to traditional chemical methods for the transformation of this compound. nih.gov Future research in this area could focus on:

C-H Activation: The benzylic C-H bonds in this compound are prime targets for functionalization. Bio-inspired catalysts, such as those mimicking the action of metalloenzymes, could be developed to selectively activate these C-H bonds for the introduction of new functional groups. beilstein-journals.orgrsc.orgscielo.br This would provide a more direct and atom-economical route to a wide range of derivatives.

Fenton-like Chemistry: Inspired by the Fenton reaction, which involves the generation of highly reactive hydroxyl radicals, researchers could explore iron-based catalytic systems for the oxidation and further functionalization of this compound. acs.org This approach offers a mild and environmentally friendly method for generating valuable diarylmethane derivatives. acs.org

Enzyme-Mimicking Catalysts: The design and synthesis of artificial enzymes or catalysts that mimic the active sites of natural enzymes could lead to highly selective transformations of this compound. nih.gov These catalysts could be designed to perform specific reactions, such as hydroxylation or amination, with high chemo- and regioselectivity.

Advanced In-situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the use of advanced in-situ spectroscopic techniques is crucial. numberanalytics.commt.com This will enable real-time monitoring of reaction kinetics and the identification of transient intermediates. Future research should leverage:

In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the progress of reactions such as Friedel-Crafts alkylation in real-time, providing valuable information about the formation of intermediates and byproducts. mt.comresearchgate.netbeilstein-journals.org This data is essential for optimizing reaction conditions and improving yields.

NMR Spectroscopy: In-situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture, allowing for the elucidation of complex reaction mechanisms.

Process Analytical Technology (PAT): The integration of in-situ spectroscopic techniques into a PAT framework will allow for the continuous monitoring and control of reactions, leading to more efficient and reproducible synthetic processes.

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. tandfonline.comnih.gov By applying these methods to this compound, researchers can predict the properties of novel derivatives and guide synthetic efforts towards the most promising candidates. Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.nettandfonline.com This information can be used to design molecules with tailored optical and electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of these molecules, providing insights into their behavior in different environments. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR studies can be employed to correlate the structural features of this compound derivatives with their biological activity, aiding in the design of more potent compounds.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a wide range of fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.